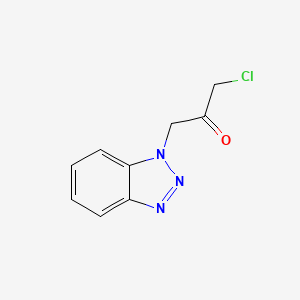

1-Benzotriazol-1-yl-3-chloropropan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(benzotriazol-1-yl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRLHOWDOGFXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392520 | |

| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305851-04-1 | |

| Record name | 1-Benzotriazol-1-yl-3-chloropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS 305851-04-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, analytical methodologies, and the potential biological context of 1-Benzotriazol-1-yl-3-chloropropan-2-one. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Properties and Data

This compound is a heterocyclic compound featuring a benzotriazole moiety linked to a chloromethyl ketone functional group. While detailed experimental data for this specific molecule is not extensively published, its properties can be reliably inferred from data on closely related compounds and supplier specifications.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 305851-04-1 | [1][2] |

| Molecular Formula | C₉H₈ClN₃O | [1][2] |

| Molecular Weight | 209.63 g/mol | [1][2] |

| Appearance | Solid (predicted) | [1] |

| SMILES | ClCC(=O)Cn1nnc2ccccc12 | [1] |

| InChI | 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | [1] |

| InChIKey | INRLHOWDOGFXJJ-UHFFFAOYSA-N | [1] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| XlogP | 1.8 | PubChem |

| Monoisotopic Mass | 209.03558 Da | PubChem |

| Polar Surface Area | 47.8 Ų | PubChem |

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1][2]

Table 3: Hazard and Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1][2] |

| H319 | Causes serious eye irritation.[1][2] |

| Signal Word | Warning |

| Precautionary Statements | P305 + P351 + P338 |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the acylation of benzotriazole with 3-chloropropionyl chloride to form an N-acylbenzotriazole intermediate, which can be considered the target compound in this context as it directly yields the desired structure.

Step 1: Synthesis of 1-(3-chloropropanoyl)-1H-benzotriazole

-

Materials:

-

1H-Benzotriazole

-

3-Chloropropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or pyridine as a base

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

-

Slowly add a solution of 3-chloropropionyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Caption: Plausible synthetic workflow for this compound.

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, as well as signals for the methylene protons adjacent to the carbonyl group and the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the benzotriazole ring, and the two aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and/or [M+H]⁺, confirming the molecular formula. Fragmentation patterns could provide further structural information.

Potential Biological Context and Applications

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[1][2][6][7] The presence of the reactive chloromethyl ketone moiety in this compound suggests its potential as an irreversible inhibitor of enzymes, particularly proteases and kinases, where the ketone can be attacked by a nucleophilic residue in the active site.

Hypothetical Mechanism of Action: Enzyme Inhibition

Many benzotriazole derivatives have been identified as potent inhibitors of various enzymes.[6][7] For instance, some derivatives are known to inhibit protein kinase CK2, which is involved in cell proliferation and survival, making it a target for cancer therapy.[6] A plausible mechanism of action for a compound like this compound could involve the inhibition of a key signaling pathway that promotes cell survival.

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Experimental Workflow for Enzyme Inhibition Assay

To evaluate the potential of this compound as an enzyme inhibitor, a standard in vitro enzyme inhibition assay would be performed.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a chemical building block with potential applications in drug discovery, particularly in the development of enzyme inhibitors. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from the well-established chemistry of benzotriazoles and chloromethyl ketones. The proposed synthetic route and analytical methodologies provide a framework for its preparation and characterization. Further investigation into its biological activities is warranted to explore its full potential as a lead compound in medicinal chemistry.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Benzotriazol-1-yl-3-chloropropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific experimental protocols, detailed physical properties, and biological activity for 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS No. 305851-04-1) is limited. This guide compiles available data and presents a plausible synthetic approach and a hypothetical biological context based on the known activities of structurally related benzotriazole derivatives.

Core Compound Properties

This compound is a halogenated heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1H-Benzotriazol-1-yl)-3-chloropropan-2-one | [1][2] |

| CAS Number | 305851-04-1 | [1] |

| Molecular Formula | C₉H₈ClN₃O | [1][2] |

| Molecular Weight | 209.63 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | [1][2] |

| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N | [1][2] |

| SMILES | ClCC(=O)Cn1nnc2ccccc12 | [1][2] |

Chemical Synthesis: A Proposed Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Proposed Methodology

Materials:

-

1H-Benzotriazole

-

1,3-Dichloroacetone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants.

-

Addition of Alkylating Agent: While stirring at room temperature, add 1,3-dichloroacetone (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Biological Activity and Potential Signaling Pathways (Hypothetical)

Specific biological data for this compound is not currently available in the scientific literature. However, numerous benzotriazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[3] For instance, certain Co(II) and Cu(II) complexes containing a 1,3-bis(benzotriazol-1-yl)-propan-2-ol ligand have demonstrated significant antifungal activity against fluconazole-resistant Candida species.[2]

Hypothetical Antifungal Mechanism of Action

A plausible mechanism of antifungal action for benzotriazole derivatives involves the inhibition of essential fungal enzymes, such as lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the hypothetical inhibition of the ergosterol biosynthesis pathway in a fungal cell by a benzotriazole derivative.

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

Safety Information

Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[1]

| Hazard Classifications | Precautionary Statements |

| Acute Toxicity 4 (Oral) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Eye Irritation 2 |

Conclusion

This compound is a benzotriazole derivative with potential for further investigation in medicinal and materials chemistry. While specific data on this compound is sparse, the broader class of benzotriazoles demonstrates significant biological activity. The proposed synthetic route provides a starting point for its preparation, and the hypothetical mechanism of action offers a basis for future biological evaluation. Further research is required to fully elucidate the physical, chemical, and biological properties of this specific molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Antifungal activity of Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)-propan-2-ol on the growth and virulence traits of fluconazole-resistant Candida species: synthesis, DFT calculations, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzotriazol-1-yl-3-chloropropan-2-one molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 1-Benzotriazol-1-yl-3-chloropropan-2-one. Additionally, it explores the potential biological relevance of this compound class in the context of drug discovery and development.

Core Molecular Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of a benzotriazole moiety linked to a chloropropanone group. The physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClN₃O | |

| Molecular Weight | 209.63 g/mol | |

| CAS Number | 305851-04-1 | |

| Physical Form | Solid | |

| SMILES String | ClCC(=O)Cn1nnc2ccccc12 | |

| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N |

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 210.04286 | 140.7 |

| [M+Na]⁺ | 232.02480 | 152.1 |

| [M-H]⁻ | 208.02830 | 141.5 |

| [M+NH₄]⁺ | 227.06940 | 159.3 |

| [M+K]⁺ | 247.99874 | 147.7 |

| [M]⁺ | 209.03503 | 145.4 |

Proposed Experimental Protocol: Synthesis of this compound

The following is a proposed synthetic protocol for this compound based on established N-alkylation methods for benzotriazole. This procedure has not been experimentally validated for this specific compound and should be adapted and optimized as necessary.

Reaction Principle: The synthesis involves the nucleophilic substitution of a chlorine atom from 1,3-dichloroacetone by the benzotriazole anion, formed in situ by a base.

Materials:

-

1H-Benzotriazole

-

1,3-Dichloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Benzotriazole (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

-

Reagent Addition: While stirring, add a solution of 1,3-dichloroacetone (1.1 equivalents) in anhydrous acetone dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization.

Biological Context and Potential Applications

Benzotriazole and its derivatives are recognized for a wide array of biological activities, making them privileged scaffolds in medicinal chemistry.[2] These activities include antimicrobial, antiviral, and antiproliferative effects.

While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential as a reactive intermediate or a candidate for biological screening. The α-haloketone moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in biological macromolecules.

Derivatives of benzotriazole have been identified as inhibitors of various enzymes, including protein kinases, which are critical targets in oncology. For instance, some benzotriazole-containing compounds have shown inhibitory activity against protein kinase CK2, an enzyme involved in cell growth, proliferation, and suppression of apoptosis.[3]

Hypothetical Signaling Pathway: Kinase Inhibition

The diagram below illustrates a hypothetical mechanism by which a benzotriazole derivative could induce apoptosis in cancer cells through the inhibition of a pro-survival kinase like CK2.

Caption: Hypothetical kinase inhibition pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation of the proposed synthesis and comprehensive biological evaluation are necessary to fully elucidate its properties and potential applications.

References

Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for 1-Benzotriazol-1-yl-3-chloropropan-2-one, a valuable intermediate in synthetic organic chemistry and drug discovery. The synthesis involves the N-alkylation of benzotriazole with 1,3-dichloroacetone. This document details the necessary starting materials, a step-by-step experimental protocol, and expected quantitative data. Furthermore, visual representations of the synthesis pathway and experimental workflow are provided to facilitate a clear understanding of the process.

Overview of the Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic substitution reaction between benzotriazole and 1,3-dichloroacetone. In this reaction, the nucleophilic nitrogen of the benzotriazole ring attacks one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone, leading to the displacement of a chloride ion and the formation of the desired product. The reaction is typically carried out in the presence of a base to deprotonate the benzotriazole, thereby increasing its nucleophilicity.

The general reaction is as follows:

Benzotriazole + 1,3-Dichloroacetone → this compound + HCl

Synthesis of Starting Materials

Synthesis of Benzotriazole

Benzotriazole can be synthesized from o-phenylenediamine through diazotization followed by intramolecular cyclization.[1][2][3]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of glacial acetic acid (12.0 g, 0.2 mol) and water (30 mL). Gentle warming may be required to achieve complete dissolution.[1]

-

Cool the solution to 15 °C in an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (7.5 g, 0.11 mol) in water (15 mL).

-

Add the sodium nitrite solution to the o-phenylenediamine solution in one portion while stirring. An exothermic reaction will occur, and the temperature will rise.

-

After the initial exotherm subsides, continue stirring and allow the mixture to cool to room temperature.

-

The crude benzotriazole will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from hot water or benzene to yield pure benzotriazole.[2]

Synthesis of 1,3-Dichloroacetone

1,3-Dichloroacetone can be prepared by the direct chlorination of acetone.

Experimental Protocol:

Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and products.

-

Set up a reaction flask equipped with a dropping funnel, a condenser, and a stirrer.

-

Charge the flask with acetone.

-

Slowly add chlorine gas or a chlorinating agent (e.g., sulfuryl chloride) to the acetone with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, the reaction mixture is typically purified by distillation to obtain 1,3-dichloroacetone.

Synthesis of this compound

Proposed Experimental Protocol

-

To a solution of benzotriazole (1.19 g, 10 mmol) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) (50 mL), add a base such as anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzotriazolide anion.

-

Slowly add a solution of 1,3-dichloroacetone (1.27 g, 10 mmol) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Microwave-Assisted Synthesis Protocol (Alternative)

Microwave-assisted organic synthesis can often reduce reaction times and improve yields.[6]

-

In a microwave-safe reaction vessel, combine benzotriazole (1.19 g, 10 mmol), 1,3-dichloroacetone (1.27 g, 10 mmol), and potassium carbonate (2.07 g, 15 mmol) in DMF (20 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the vessel, filter the mixture, and purify the product as described in the conventional method.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that these are representative values based on similar N-alkylation reactions of benzotriazole and may vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Benzotriazole | 1,3-Dichloroacetone | This compound |

| Molecular Formula | C₆H₅N₃ | C₃H₄Cl₂O | C₉H₈ClN₃O |

| Molecular Weight ( g/mol ) | 119.12 | 126.97 | 209.63 |

| Appearance | White to light tan solid | Colorless to pale yellow liquid | Expected to be a solid |

| Melting Point (°C) | 98-100 | -45 | Not reported; expected to be a solid |

| Boiling Point (°C) | 350 | 173 | Not reported |

| Expected Yield (%) | - | - | 60-80% (conventional), 70-90% (microwave) |

| ¹H NMR (CDCl₃, δ ppm) | 7.3-8.1 (m, 4H), 12.5 (br s, 1H) | 4.3 (s, 4H) | Expected: ~5.5 (s, 2H, N-CH₂), ~4.5 (s, 2H, CO-CH₂Cl), 7.4-8.2 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 110-145 | 48 (CH₂Cl), 198 (C=O) | Expected: ~50 (N-CH₂), ~46 (CO-CH₂Cl), ~195 (C=O), 110-145 (Ar-C) |

| IR (cm⁻¹) | ~3000-3100 (N-H), ~1600 (C=N) | ~1740 (C=O), ~750 (C-Cl) | Expected: ~1730 (C=O), ~1600 (C=N), ~750 (C-Cl) |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one and a Related Analogue

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one

The most direct synthetic pathway to this compound involves the N-alkylation of 1H-benzotriazole with 1,3-dichloroacetone. This reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated benzotriazole anion attacks one of the electrophilic carbon atoms of 1,3-dichloroacetone. A key consideration in this synthesis is regioselectivity, as alkylation of benzotriazole can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The N1-substituted product is generally the major isomer formed under many conditions.

Reaction Scheme

Caption: Proposed reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on generalized procedures for the N-alkylation of benzotriazole.[3][4] Optimization may be required to maximize the yield of the desired N1-isomer.

Materials:

-

1H-Benzotriazole

-

1,3-Dichloroacetone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-benzotriazole (1.0 eq) and anhydrous DMF. Stir the mixture until the benzotriazole is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes.

-

Alkylation: Add 1,3-dichloroacetone (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired this compound (N1-isomer).

Data Presentation

The following table summarizes the physicochemical properties of the reactants and the main product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for 10 mmol scale) | Mass (g) (for 10 mmol scale) |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 10.0 mmol (1.0 eq) | 1.19 |

| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | 11.0 mmol (1.1 eq) | 1.40 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 mmol (1.5 eq) | 2.07 |

| This compound | C₉H₈ClN₃O | 209.63 | - | - |

Alternative Synthesis: 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone from Chloroacetyl Chloride

This section details the synthesis of a structurally related compound, 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone, which utilizes the user-specified starting material, chloroacetyl chloride. This reaction is a well-documented N-acylation of benzotriazole.

Reaction Scheme

Caption: Synthesis of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone.

Experimental Protocol

This protocol is adapted from a published procedure for the synthesis of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone.

Materials:

-

1H-Benzotriazole

-

Chloroacetyl chloride

-

Anhydrous sodium acetate (NaOAc)

-

Dry acetone

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer.

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a mixture of 1H-benzotriazole (1.0 eq) and anhydrous sodium acetate (1.0 eq) in dry acetone.

-

Acylation: To the stirred mixture, add chloroacetyl chloride (1.0 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Isolation: Upon completion, pour the reaction mixture onto ice water.

-

Filtration and Drying: Filter the resulting precipitate, wash it with water, and dry it thoroughly.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone as white crystals.

Data Presentation

The following table summarizes the quantitative data for this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (for 10 mmol scale) | Mass/Volume (for 10 mmol scale) | Yield (%) | Melting Point (°C) |

| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 10.0 mmol (1.0 eq) | 1.19 g | - | - |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 10.0 mmol (1.0 eq) | 0.79 mL | - | - |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 10.0 mmol (1.0 eq) | 0.82 g | - | - |

| 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone | C₉H₈ClN₃O | 195.62 | - | - | 82 | 73-75 |

Experimental Workflows

Workflow for the Proposed Synthesis of this compound

Caption: Experimental workflow for the proposed synthesis.

Workflow for the Alternative Synthesis of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)-2-chloroethanone

Caption: Experimental workflow for the alternative synthesis.

References

An In-depth Technical Guide to a Member of the Quinazolinone Class of Bioactive Compounds: 3-(Aminomethyl)-6-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C9H8ClN3O corresponds to several isomeric structures, with the quinazolinone scaffold being of significant interest in medicinal chemistry. This technical guide focuses on a representative member of this class, 3-(Aminomethyl)-6-chloroquinazolin-4(3H)-one , and its analogs. Quinazolinone derivatives have garnered substantial attention for their therapeutic potential, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. This document provides a comprehensive overview of the synthesis, biological activity, and relevant signaling pathways associated with this important class of compounds.

IUPAC Nomenclature and Isomeric Forms of C9H8ClN3O

The chemical formula C9H8ClN3O can represent multiple isomers. Some of the identified IUPAC names for this formula include:

-

4-amino-8-chloro-7-methylquinazolin-5-ol[1]

-

7-chloro-4-methyl-1H-1,2,4-benzotriazepin-5-one

-

N-(3-chloro-2-pyridinyl)-2-cyanopropanamide

-

3-(aminomethyl)-6-chloroquinazolin-4-one

This guide will focus on the quinazolinone scaffold, specifically using 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one as a prime example due to the extensive research into the biological activities of this class of compounds.

Synthesis of Quinazolinone Derivatives

The synthesis of 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one can be achieved through a multi-step process. A general and plausible synthetic route is detailed below, based on established methodologies for the synthesis of quinazolinones and their subsequent N-alkylation.

Experimental Protocol: Synthesis of 6-chloro-2-methyl-3H-quinazolin-4-one (Intermediate)

A widely used method for the synthesis of the quinazolin-4(3H)-one core involves the condensation of an anthranilic acid derivative with an appropriate reagent.

Materials:

-

5-chloro-2-aminobenzoic acid

-

Acetic anhydride

-

Formamide

-

Ethanol

Procedure:

-

A mixture of 5-chloro-2-aminobenzoic acid and acetic anhydride is heated under reflux to yield the corresponding benzoxazinone.

-

After cooling, the intermediate benzoxazinone is treated with formamide and heated to induce ring closure, affording 6-chloro-2-methyl-3H-quinazolin-4-one.[2]

-

The crude product is then purified by recrystallization from ethanol to yield the pure intermediate.

Experimental Protocol: Synthesis of 3-(Aminomethyl)-6-chloroquinazolin-4(3H)-one

The introduction of the aminomethyl group at the N3 position can be accomplished via a Mannich-type reaction or by alkylation with a suitable reagent.

Materials:

-

6-chloro-2-methyl-3H-quinazolin-4-one

-

Formaldehyde (37% aqueous solution)

-

Ammonia (25% aqueous solution) or a primary/secondary amine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

To a stirred suspension of 6-chloro-2-methyl-3H-quinazolin-4-one in ethanol, aqueous formaldehyde is added, followed by the dropwise addition of an aqueous solution of the desired amine (in this case, ammonia for the primary aminomethyl group).

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent or by conversion to its hydrochloride salt by treatment with ethereal HCl, followed by recrystallization.

Biological Activity and Quantitative Data

Derivatives of 6-chloro-quinazolin-4-one have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases involved in cell signaling. The following table summarizes the in vitro antiproliferative activity of several 6-chloro-quinazoline derivatives against various human cancer cell lines, providing context for the potential efficacy of 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 5a | MGC-803 (Gastric) | 3.17 | [3] |

| Bcap-37 (Breast) | 4.21 | [3] | |

| PC3 (Prostate) | 5.89 | [3] | |

| Derivative 5f | MGC-803 (Gastric) | 2.54 | [3] |

| Bcap-37 (Breast) | 3.88 | [3] | |

| PC3 (Prostate) | 4.12 | [3] | |

| Compound 4m | N87 (Gastric, HER2+) | 0.0063 | [4] |

| H1975 (NSCLC, EGFR mutant) | 0.0075 | [4] | |

| A549 (NSCLC, EGFR WT) | 29.9 | [4] | |

| Compound 45 | A549 (NSCLC) | 0.44 | [5] |

Table 1: In vitro anticancer activity of selected 6-chloro-quinazoline derivatives.

Signaling Pathways

Quinazolinone derivatives often exert their anticancer effects by targeting critical signaling pathways that are frequently dysregulated in cancer. The EGFR and PI3K/Akt pathways are prominent examples.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events promoting cell growth, proliferation, and survival.[6][7] Many quinazoline-based inhibitors are designed to compete with ATP at the kinase domain of EGFR, thereby blocking its activation.[8][9]

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that regulates cell survival, growth, and metabolism. Its aberrant activation is a common feature in many cancers. Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[10][11][12]

Caption: The PI3K/Akt signaling pathway and its inhibition by quinazolinone compounds.

Conclusion

The quinazolinone scaffold, represented here by 3-(aminomethyl)-6-chloroquinazolin-4(3H)-one, is a cornerstone in the development of targeted anticancer therapies. The synthetic accessibility of these compounds, coupled with their potent inhibitory effects on key oncogenic signaling pathways like EGFR and PI3K/Akt, underscores their continued importance in medicinal chemistry. Further exploration and modification of the quinazolinone core hold significant promise for the discovery of next-generation therapeutics with improved efficacy and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. insights.sent2promo.com [insights.sent2promo.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brieflands.com [brieflands.com]

- 7. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 1-Benzotriazol-1-yl-3-chloropropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Benzotriazol-1-yl-3-chloropropan-2-one. Due to the limited availability of direct experimental spectra in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the chemical structure and spectral data from analogous compounds. It also includes a proposed experimental protocol for its synthesis and characterization.

Core Compound Properties

| Property | Value |

| Molecular Formula | C₉H₈ClN₃O[1] |

| Molecular Weight | 209.63 g/mol |

| CAS Number | 305851-04-1 |

| IUPAC Name | 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloropropan-2-one |

| SMILES | ClCC(=O)Cn1nnc2ccccc12 |

| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N |

Proposed Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar benzotriazole derivatives.

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H |

| ~7.65 | t | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~5.60 | s | 2H | N-CH₂ -C=O |

| ~4.30 | s | 2H | Cl-CH₂ -C=O |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C =O |

| ~146 | Ar-C |

| ~133 | Ar-C |

| ~128 | Ar-CH |

| ~124 | Ar-CH |

| ~120 | Ar-CH |

| ~110 | Ar-CH |

| ~55 | N-C H₂-C=O |

| ~45 | Cl-C H₂-C=O |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H (aromatic) |

| ~2960-2920 | Weak | C-H (aliphatic) |

| ~1730 | Strong | C=O (ketone) |

| ~1610, 1495 | Medium | C=C (aromatic) |

| ~1280 | Medium | C-N stretch |

| ~750 | Strong | C-H (aromatic, out-of-plane bend) |

| ~680 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion |

| 210.0429 | [M+H]⁺ |

| 232.0248 | [M+Na]⁺ |

| 209.0350 | [M]⁺ |

Experimental Protocols

The following section details a plausible method for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This synthesis can be achieved via the N-alkylation of benzotriazole with 1,3-dichloroacetone.

Materials:

-

Benzotriazole

-

1,3-Dichloroacetone

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzotriazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample will be dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) will be used as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum will be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will be performed using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to confirm the exact mass and molecular formula of the synthesized compound.

Workflow and Logic Diagram

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

Navigating the Solubility of 1-Benzotriazol-1-yl-3-chloropropan-2-one: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Benzotriazol-1-yl-3-chloropropan-2-one. Directed at researchers, scientists, and professionals in drug development, this document addresses the current landscape of solubility data for this compound. In the absence of publicly available quantitative data, this guide offers a theoretical solubility profile based on molecular structure analysis and presents detailed experimental protocols for determining solubility in organic solvents. This guide is intended to serve as a foundational resource for laboratory investigation.

Introduction

This compound (C₉H₈ClN₃O) is a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. Solubility dictates the choice of reaction media, affects reaction kinetics, and is a crucial parameter in designing purification strategies.

A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, provides a predictive assessment of its solubility based on its structural features and outlines standardized methods for its empirical determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. The molecular structure of this compound contains several functional groups that influence its polarity and, consequently, its solubility:

-

Benzotriazole Moiety: This aromatic heterocyclic system is relatively polar due to the presence of three nitrogen atoms. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Ketone Group (C=O): The carbonyl group is highly polar and can act as a hydrogen bond acceptor, contributing significantly to the molecule's polarity.

-

Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, adding to the overall polarity of the molecule.

-

Aliphatic Linker (-CH₂-): The methylene groups are nonpolar.

Given this combination of polar and nonpolar features, this compound is expected to exhibit the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, tetrahydrofuran (THF), and dimethylformamide (DMF). These solvents can engage in dipole-dipole interactions with the ketone and chloromethyl groups.

-

Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol. While the compound can accept hydrogen bonds, it lacks a hydrogen bond-donating group, which may limit its interaction with protic solvents compared to polar aprotic ones.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The significant polarity of the molecule will likely result in poor miscibility with these solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not available in peer-reviewed literature or public chemical databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | Isothermal Equilibrium |

Experimental Protocols for Solubility Determination

The following protocols describe both a qualitative and a quantitative method for determining the solubility of this compound in organic solvents.

Qualitative Solubility Assessment

This method provides a rapid, preliminary assessment of solubility.

Objective: To quickly categorize the compound as very soluble, soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[1]

-

Add the selected solvent dropwise, starting with 0.25 mL.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds after each addition.

-

Observe the mixture for dissolution.

-

Continue adding the solvent in 0.25 mL portions up to a total volume of approximately 3 mL.[1]

-

Record the observations and classify the solubility based on standard descriptors.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides accurate, quantitative solubility data and is the standard for generating reliable solubility values.

Objective: To determine the equilibrium concentration of the solute in a solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound with known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a novel compound.

Caption: Workflow for solubility determination of a chemical compound.

References

A Technical Guide to the Stability and Storage of 1-Benzotriazol-1-yl-3-chloropropan-2-one

Abstract

1-Benzotriazol-1-yl-3-chloropropan-2-one is a valuable heterocyclic building block used in synthetic chemistry, particularly within pharmaceutical and agrochemical research.[1] Its utility is derived from the reactive α-chloro ketone moiety combined with the unique properties of the benzotriazole group. However, this inherent reactivity also presents significant challenges regarding the compound's stability and shelf-life. This guide provides an in-depth analysis of the factors governing the stability of this reagent, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The recommendations herein are designed to ensure the chemical integrity, purity, and performance of this compound for researchers, scientists, and drug development professionals.

Introduction to this compound

Overview and Chemical Identity

This compound, a solid organic compound, belongs to the class of halogenated heterocyclic ketones. These molecules are prized as versatile intermediates because they contain two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[2] This dual reactivity allows for a wide range of subsequent chemical transformations, making it a critical component in the synthesis of more complex molecular architectures.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is the first step toward ensuring its stability.

| Property | Value | Source |

| CAS Number | 305851-04-1 | |

| Molecular Formula | C₉H₈ClN₃O | [3] |

| Molecular Weight | 209.63 g/mol | [4] |

| Appearance | Solid | |

| InChIKey | INRLHOWDOGFXJJ-UHFFFAOYSA-N | [3] |

| Storage Class | 11 (Combustible Solids) |

The Dichotomy of Reactivity: Understanding Core Stability

The stability of this compound is governed by the interplay between its two primary functional components: the highly reactive α-chloro ketone group and the comparatively stable benzotriazole moiety.

The α-Chloro Ketone: The Engine of Reactivity

The α-halo ketone functional group is the principal source of the compound's synthetic utility and its inherent instability.[2] The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the chlorine atom is a competent leaving group. This structure is prone to a self-catalyzed decomposition pathway where liberated hydrogen chloride (HCl) can accelerate the degradation of remaining material. This autocatalytic cycle is a common failure mode for halo-ketones.[5]

The Benzotriazole Moiety: A Stabilizing and Sensitizing Influence

The benzotriazole ring system is relatively stable but possesses characteristics that influence the molecule's overall behavior.

-

UV Absorption: Benzotriazole and its derivatives are well-known for their ability to absorb UV radiation.[6] While this property is exploited in UV stabilizers, it also means the compound is susceptible to photodegradation upon exposure to light.

-

Reactivity: Compared to simpler triazoles, the benzotriazole system has a diminished aromatic character, which can translate to higher reactivity under certain conditions.[7]

-

Basicity: The nitrogen atoms of the triazole ring can act as weak bases or nucleophiles, potentially playing a role in intermolecular interactions or degradation pathways.

Key Factors Influencing Degradation

The integrity of this compound is threatened by several environmental factors. Understanding and controlling these variables is paramount for preserving its purity.

Temperature

As with most chemical reactions, the rate of degradation is highly dependent on temperature. Elevated temperatures provide the necessary activation energy for decomposition reactions, such as the elimination of HCl or hydrolysis. Therefore, storage at reduced temperatures is a primary line of defense against degradation.

Light (Photostability)

Given the UV-absorbing nature of the benzotriazole moiety, exposure to light, particularly in the UV spectrum, can induce photochemical degradation.[6] This can lead to the formation of complex mixtures of byproducts. Storage in amber glass vials or opaque containers is mandatory to prevent photolytic decomposition.

Humidity and Moisture

Water presents a dual-edged sword. On one hand, it can act as a nucleophile, leading to the hydrolysis of the α-chloro ketone to its corresponding α-hydroxy ketone. On the other hand, for analogous monohalo ketones, the presence of a minuscule amount of water (e.g., 0.1-0.5%) has been shown to inhibit the liberation of hydrogen halides, thereby preventing the acid-catalyzed decomposition pathway.[5] The optimal strategy is to store the compound in a desiccated environment to prevent hydrolysis, as uncontrolled moisture is a significant risk.

pH and Chemical Incompatibility

-

Acids: The compound is susceptible to acid-catalyzed degradation, particularly from HCl that may be liberated during initial, slow decomposition.[5]

-

Bases: Strong bases can deprotonate the α-carbon, leading to rapid elimination of HCl and the formation of an α,β-unsaturated ketone.[8] Therefore, contact with basic substances must be strictly avoided.

-

Nucleophiles: The compound will react readily with a wide range of nucleophiles. It should be stored away from alcohols, amines, thiols, and other common laboratory nucleophiles.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and ensure the integrity of this compound.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows the kinetics of thermal degradation pathways.[9] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Prevents light exposure and moisture ingress; PTFE liner ensures inertness.[9] |

| Environment | Dry, well-ventilated area | Prevents moisture condensation and ensures safety.[10][11] |

| Purity | Use freshly prepared or purified material for long-term storage | Removes trace acidic impurities that can catalyze decomposition.[5] |

Safe Handling Procedures

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12]

-

Avoid creating dust; handle as a solid and weigh carefully.[11][12]

-

Use clean, dry spatulas and glassware to prevent contamination.

-

After dispensing, flush the container with inert gas before tightly resealing.

Experimental Validation of Stability

To ensure the trustworthiness of experimental results, the stability of a given batch of the reagent should be periodically verified, especially if it has been stored for an extended period. A forced degradation study is the gold standard for this purpose.

Protocol: Forced Degradation Study

This protocol provides a framework for intentionally stressing the compound to identify potential degradation products and assess its stability profile.

-

Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquot for Stress Conditions: Dispense the stock solution into separate, appropriately labeled vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂.

-

Thermal Stress: Store a vial of the stock solution at 60°C.

-

Photolytic Stress: Expose a vial of the stock solution in a clear glass vial to direct UV light (e.g., 254 nm) or high-intensity visible light.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24-48 hours). A control sample (stock solution at 2-8°C in the dark) must be run in parallel.

-

Neutralization and Analysis:

-

Prior to analysis, neutralize the acid and base hydrolysis samples.

-

Analyze all samples, including the control, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of peak area for the parent compound and the appearance of new peaks indicate degradation.

Visualization of the Stability Testing Workflow

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Understanding the likely chemical transformations the compound may undergo is crucial for interpreting stability data and identifying impurities.

-

Hydrolysis: Nucleophilic substitution of the chloride by water, yielding 1-Benzotriazol-1-yl-3-hydroxypropan-2-one.

-

Elimination: Base-catalyzed (or thermally-induced) elimination of HCl to form the α,β-unsaturated ketone, 1-(1H-benzo[d][10][13]triazol-1-yl)prop-2-en-1-one.

-

Photodegradation: UV-induced cleavage or rearrangement of the benzotriazole ring, potentially leading to a variety of complex aromatic and aliphatic byproducts.[14]

Visualization of Putative Degradation Pathways

Caption: Primary degradation pathways for the title compound.

Conclusion

This compound is a potent synthetic intermediate whose utility is directly tied to its purity. Its stability is primarily challenged by its inherent reactivity, particularly of the α-chloro ketone moiety, which is susceptible to degradation by moisture, heat, light, and chemical incompatibilities. Adherence to the stringent storage and handling protocols detailed in this guide—specifically, refrigerated storage in a dry, inert, and dark environment—is critical for preserving the compound's integrity. Regular analytical verification via stability-indicating methods is recommended as a best practice to ensure reliable and reproducible results in all research and development applications.

References

- 1. russell.lookchem.com [russell.lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C9H8ClN3O) [pubchemlite.lcsb.uni.lu]

- 4. 1-(3-Chloropropionyl)-1H-benzotriazole | C9H8ClN3O | CID 3772668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biochemopharma.fr [biochemopharma.fr]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. lobachemie.com [lobachemie.com]

- 12. carlroth.com [carlroth.com]

- 13. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.ru [2024.sci-hub.ru]

An In-depth Technical Guide to the Safety of 1-Benzotriazol-1-yl-3-chloropropan-2-one

This guide provides a comprehensive overview of the safety information for 1-Benzotriazol-1-yl-3-chloropropan-2-one, a chemical compound relevant to researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its hazards, handling, and emergency procedures.

Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 1-(1H-1,2,3-benzotriazol-1-yl)-3-chloropropan-2-one | PubChem |

| Synonyms | 1-(Benzotriazol-1-yl)-3-chloropropan-2-one | Sigma-Aldrich[1] |

| CAS Number | 305851-04-1 | Sigma-Aldrich[1] |

| Molecular Formula | C₉H₈ClN₃O | Sigma-Aldrich[1] |

| Molecular Weight | 209.63 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| InChI | 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | Sigma-Aldrich[1] |

| SMILES String | ClCC(=O)Cn1nnc2ccccc12 | Sigma-Aldrich[1] |

Hazard Identification and Classification

The following table summarizes the GHS hazard classification for this compound.

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Source: PubChem[2], Sigma-Aldrich[1]

A logical workflow for hazard identification and initial response is crucial for safe handling.

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory for the safe handling of this compound.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem[2]

The following diagram illustrates the workflow for safe handling and storage.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in standard safety data sheets. Such studies are typically conducted by manufacturers and are often proprietary. For specific experimental methodologies, researchers should consult specialized toxicological databases or the primary scientific literature.

Toxicological Information

While specific LD50 or LC50 values are not provided in the readily available safety data sheets, the GHS classification indicates the following toxicological effects:

-

Acute Oral Toxicity: Harmful if swallowed.[1]

-

Skin Irritation: Causes skin irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Storage class is 11 - Combustible Solids.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide is intended to provide essential safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always consult the original SDS for the most current and detailed information.

References

An In-Depth Technical Guide to the Key Reactive Sites of 1-Benzotriazol-1-yl-3-chloropropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key reactive sites of 1-Benzotriazol-1-yl-3-chloropropan-2-one, a versatile bifunctional reagent in synthetic organic chemistry. This document outlines the principal reactive centers, supported by experimental evidence and established chemical principles, to assist researchers in leveraging this compound for the synthesis of novel heterocyclic structures and other complex organic molecules.

Core Compound Properties

Basic physicochemical data for this compound is essential for its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN₃O | |

| Molecular Weight | 209.63 g/mol | |

| CAS Number | 305851-04-1 | |

| Appearance | Solid | |

| SMILES | ClCC(=O)Cn1nnc2ccccc12 | |

| InChI Key | INRLHOWDOGFXJJ-UHFFFAOYSA-N |

Principal Reactive Sites

This compound possesses three primary sites susceptible to chemical attack, making it a valuable synthon for constructing diverse molecular architectures. These sites are the electrophilic carbon of the carbonyl group, the electrophilic α-carbon bearing the chlorine atom, and the benzotriazole moiety which can act as a leaving group.

The reactivity of this molecule is largely dictated by the interplay of these functional groups. The α-chloro ketone functionality is a classic electrophilic component, readily undergoing nucleophilic substitution, while the benzotriazole group can also be displaced by nucleophiles, a well-documented characteristic of N-substituted benzotriazoles.[1]

Reactivity Profile and Synthetic Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature allows for sequential or one-pot reactions with dinucleophiles to construct five-, six-, and seven-membered rings.

Nucleophilic Substitution at the α-Carbon

The most prominent reactive site is the carbon atom alpha to the carbonyl group, which is activated towards nucleophilic attack by the adjacent electron-withdrawing carbonyl and the good leaving group ability of the chloride ion.

A key application demonstrating this reactivity is the Hantzsch-type synthesis of thiazole derivatives. While a direct reaction of this compound with a thioamide has not been explicitly detailed in the reviewed literature, the reaction of the analogous 1-(1H-Benzo[d][1][2]triazol-1-yl)-2-chloroethanone with substituted thioureas provides a strong precedent.[3] This reaction proceeds via initial nucleophilic attack of the sulfur atom of the thiourea on the α-chloro carbon, followed by intramolecular cyclization and dehydration to afford the corresponding imidazole-2-thione, a tautomer of 2-aminothiazole.

Experimental Protocol: Synthesis of 4-(1H-Benzo[d][1][2]triazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione (Analogous Reaction) [3]

This protocol describes the synthesis of imidazole-2-thiones from a similar starting material, 1-(1H-Benzo[d][1][2]triazol-1-yl)-2-chloroethanone, illustrating the reactivity of the α-chloro ketone moiety.

-

Materials:

-

Procedure:

-

Dissolve 1-(1H-benzo[d][1][2]triazol-1-yl)-2-chloroethanone (0.01 mole), the appropriate substituted thiourea (0.01 mole), and a catalytic amount of anhydrous sodium acetate in ethanol.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the resulting solid precipitate by filtration.

-

Recrystallize the crude product from ethanol to yield the pure 4-(1H-Benzo[d][1][2]triazol-1-yl)-1-aryl-1H-imidazole-2(3H)-thione.

-

The following diagram illustrates the logical workflow for this type of reaction.

Caption: Experimental workflow for the synthesis of imidazole-2-thiones.

Reactions at the Carbonyl Group

The carbonyl group in this compound is an electrophilic center and can react with various nucleophiles. However, in many synthetic applications, its reactivity is often secondary to that of the α-chloro position, or it participates in a concerted or sequential reaction following an initial attack at the α-carbon.

For instance, in the synthesis of oxazepine derivatives from related benzotriazole acetohydrazides, the carbonyl group is involved in the initial formation of a Schiff base, which then undergoes cyclization.[4] While not a direct reaction of the ketone, this illustrates the potential for the carbonyl to participate in heterocycle formation.

The Benzotriazole Moiety as a Leaving Group

The benzotriazole group attached to the propanone backbone can function as a good leaving group in nucleophilic substitution reactions.[1] This reactivity is well-established for N-acyl and N-alkyl benzotriazoles. The stability of the resulting benzotriazole anion drives these reactions. This provides a pathway to introduce a variety of substituents at the C1 position of the propanone chain, although this reactivity might be less pronounced than the displacement of the chloride at the C3 position.

Signaling Pathways and Reaction Mechanisms

The reaction of this compound with dinucleophiles to form heterocyclic systems can be visualized as a signaling pathway, where the initial interaction at one reactive site triggers a subsequent intramolecular reaction at another.